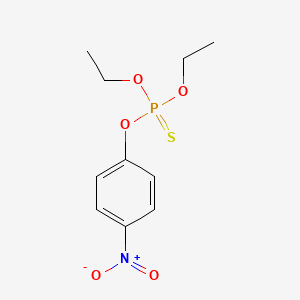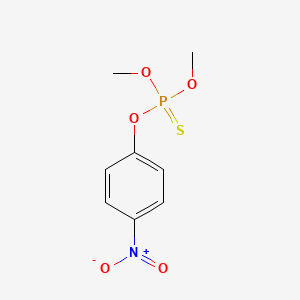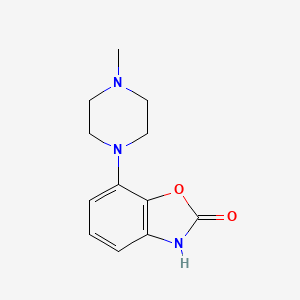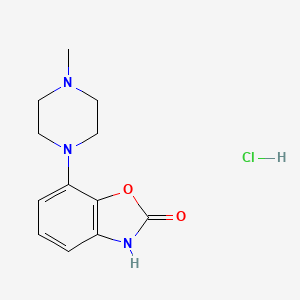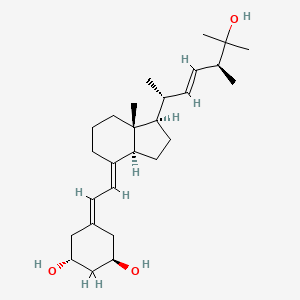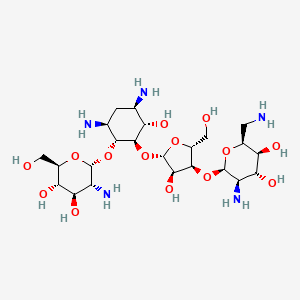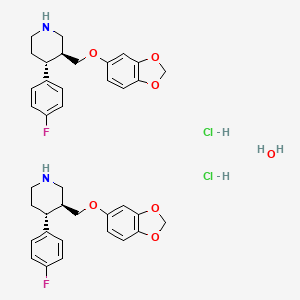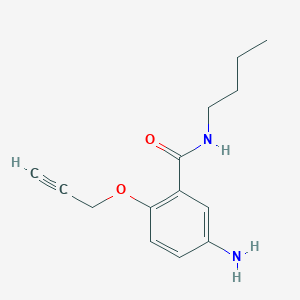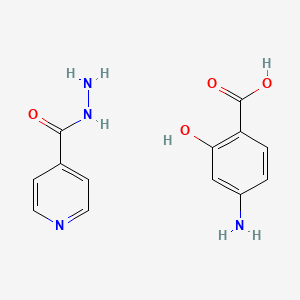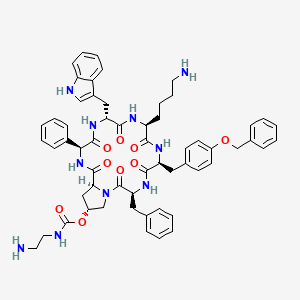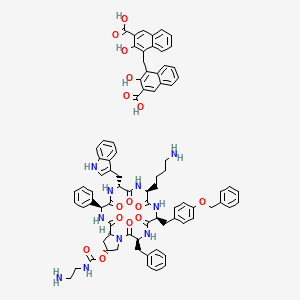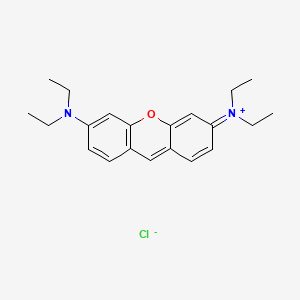
ピロニン B
概要
説明
ピロニンBは、キサンテン系色素に属する合成染料です。鮮やかな赤色で知られており、生物学的染色や蛍光顕微鏡で広く使用されています。ピロニンBの分子式はC21H27ClN2O、分子量は358.91 g/molです .
科学的研究の応用
Pyronine B has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in redox reactions.
Biology: Pyronine B is commonly used for staining RNA and DNA in cells, making it valuable in histology and cytology.
Medicine: It is used in diagnostic procedures to stain tissues and cells for microscopic examination.
Industry: Pyronine B is used in the textile industry for dyeing fabrics and in the production of colored inks
作用機序
ピロニンBは、主に核酸への結合能によって作用を発揮します。DNAとRNAの塩基対間にインターカレーションし、吸収と発光スペクトルのシフトを引き起こします。この特性により、蛍光顕微鏡やその他の画像化技術に役立ちます .
類似の化合物との比較
類似の化合物
ピロニンY: ピロニンBに似ていますが、異なるアルキル基を持っています。
アクリジンレッド: 蛍光特性が似ている別のキサンテン系色素です。
ローダミンB: カルボキシフェニル部分を有する関連する染料です.
独自性
ピロニンBは、RNAへの強い親和性を持つことが特徴であり、生物学的サンプル内のRNAの染色に特に役立ちます。その蛍光特性も、さまざまな画像化技術において貴重なツールとなっています .
生化学分析
Biochemical Properties
Pyronine B interacts with various biomolecules in its role as a staining agent. It is particularly known for its interaction with nucleic acids, where it is used in the methyl green-pyronin method for differential coloration . The nature of these interactions is primarily electrostatic, with the cationic dye binding to the negatively charged phosphate backbone of nucleic acids .
Cellular Effects
The effects of Pyronine B on cells are primarily observed in the context of staining procedures. The dye can bind to nucleic acids within the cell, allowing for the visualization of these structures under a microscope
Molecular Mechanism
The molecular mechanism of Pyronine B primarily involves its interaction with nucleic acids. The cationic dye binds to the negatively charged phosphate groups of nucleic acids, allowing it to stain these structures for visualization
Temporal Effects in Laboratory Settings
The temporal effects of Pyronine B in laboratory settings are largely related to its stability and degradation over time. According to one source, Pyronine B is soluble in water and can be stored under desiccating conditions for up to 12 months
Metabolic Pathways
It is known that Pyronine B can interact with nucleic acids
Transport and Distribution
The transport and distribution of Pyronine B within cells and tissues are primarily related to its role as a staining agent. The dye is known to bind to nucleic acids, which can influence its localization within the cell
Subcellular Localization
The subcellular localization of Pyronine B is primarily associated with nucleic acids, given its role as a staining agent
準備方法
合成経路と反応条件
ピロニンBは、無水フタル酸とレゾルシノールを縮合させた後、ジエチルアミンでアルキル化するという一連の化学反応によって合成することができます。反応条件は、通常、塩化亜鉛などの触媒の存在下で反応物を加熱することを含みます .
工業的製造方法
工業的な環境では、ピロニンBの製造は、ラボでの合成と同様の反応経路を用いた大規模合成によって行われます。このプロセスは、より高い収率と純度を達成するために最適化されており、多くの場合、連続フロー反応器や高度な精製技術が用いられています .
化学反応の分析
反応の種類
ピロニンBは、以下のものを含むさまざまな化学反応を起こします。
酸化: ピロニンBは、酸化剤の種類に応じて、さまざまな生成物に酸化される可能性があります。
還元: 無色のロイコ化合物に還元される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸が生成される場合があり、還元によりロイコ染料が生成される可能性があります .
科学研究への応用
ピロニンBは、科学研究において幅広い用途を持っています。
化学: pH指示薬や酸化還元反応に使用されます。
生物学: ピロニンBは、細胞内のRNAとDNAの染色に一般的に使用されており、組織学や細胞学において貴重です。
医学: 組織や細胞を染色して顕微鏡検査を行うための診断手順で使用されます。
類似化合物との比較
Similar Compounds
Pyronine Y: Similar to Pyronine B but with different alkyl groups.
Acridine Red: Another xanthene dye with similar fluorescence properties.
Uniqueness
Pyronine B is unique in its strong affinity for RNA, making it particularly useful for staining RNA in biological samples. Its fluorescence properties also make it a valuable tool in various imaging techniques .
特性
IUPAC Name |
[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2O.ClH/c1-5-22(6-2)18-11-9-16-13-17-10-12-19(23(7-3)8-4)15-21(17)24-20(16)14-18;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZRDVVUVDYSCQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62669-69-6 (perchlorate) | |
| Record name | Pyronine B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1062209 | |
| Record name | Pyronine B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green needles; [Amresco MSDS] | |
| Record name | Pyronine B | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21614 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2150-48-3 | |
| Record name | Pyronine B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyronine B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRONINE B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xanthylium, 3,6-bis(diethylamino)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyronine B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-bis(diethylamino)xanthylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRONINE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3P889IX5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Pyronine B?
A1: Pyronine B has a molecular formula of C17H19ClN2O and a molecular weight of 302.80 g/mol. []
Q2: What are the spectroscopic properties of Pyronine B?
A2: Pyronine B exhibits characteristic absorbance and fluorescence spectra. In aqueous solutions, it typically shows an absorbance maximum around 545-550 nm. [] The exact position of the absorbance and emission maxima can be influenced by factors such as solvent polarity, pH, and the presence of complexing agents. [, ]
Q3: How does Pyronine B interact with cyclodextrins?
A3: Pyronine B forms inclusion complexes with cyclodextrins, particularly β-cyclodextrin (βCD) and γ-cyclodextrin (γCD). This interaction is driven by hydrophobic forces and can lead to changes in the spectroscopic properties of Pyronine B, such as shifts in absorbance and fluorescence maxima, as well as changes in fluorescence intensity. [, , ]
Q4: Can Pyronine B be incorporated into polymer films?
A4: Yes, Pyronine B can be incorporated into polymer films, such as cellulose diacetate and polyvinyl alcohol. The presence of plasticizers in these films can impact the oxygen permeability and, consequently, the fluorescence properties of incorporated Pyronine B. []
Q5: How is Pyronine B used in analytical chemistry?
A5: Pyronine B acts as a spectroscopic probe in various analytical applications. It is used in the determination of compounds like glucose [], artemisinin [, ], vanadium [], nitrite [], chondroitin sulfate [], hyaluronic acid [], RNA [], heparin [], and iodide []. These methods rely on the changes in Pyronine B's spectroscopic properties upon interaction with the target analyte or through its involvement in enzyme-catalyzed reactions.
Q6: How is Pyronine B employed in fluorescence-based assays?
A6: Pyronine B serves as a fluorogenic substrate for enzymes like horseradish peroxidase (HRP) and tyrosinase. In the presence of these enzymes and their respective substrates (e.g., hydrogen peroxide, artemisinin), Pyronine B undergoes oxidation, leading to fluorescence quenching. This phenomenon allows for the indirect detection and quantification of the enzyme substrates. [, , ]
Q7: Can Pyronine B be used for metal ion detection?
A7: Yes, Pyronine B forms complexes with certain metal ions, causing changes in its spectroscopic properties. This characteristic has been exploited for the determination of trace amounts of metal ions, such as vanadium, through methods like cloud point extraction coupled with flow injection analysis and fluorescence detection. []
Q8: Does Pyronine B interact with nucleic acids?
A8: Pyronine B exhibits a strong affinity for nucleic acids, particularly DNA and RNA. It can intercalate into the DNA helix, leading to changes in its spectroscopic properties. This interaction forms the basis for several analytical methods for nucleic acid detection and quantification. [, , ]
Q9: How does Pyronine B interact with proteins?
A9: Pyronine B interacts with proteins, such as bovine serum albumin (BSA). The interaction primarily occurs through electrostatic forces, causing fluorescence quenching of BSA. This interaction can be utilized to study protein-ligand binding and conformational changes in proteins. []
Q10: What are some other applications of Pyronine B?
A10: Besides analytical applications, Pyronine B finds use in areas like:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


